5-Iodo-2,3-dihydropyridazin-3-one
Overview
Description
5-Iodo-2,3-dihydropyridazin-3-one: is an organic compound with the molecular formula C4H3IN2O and a molecular weight of 221.98 g/mol . It is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities . This compound is characterized by the presence of an iodine atom at the 5-position of the pyridazinone ring, which significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyridazin-3(2h)-ones, a class of compounds to which 5-iodo-2,3-dihydropyridazin-3-one belongs, are known for their diverse pharmacological activities . They have been reported to possess antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
The pyridazin-3(2h)-ones class of compounds, which includes this compound, is known to interact with various biological targets leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyridazin-3(2h)-ones are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Compounds in the pyridazin-3(2h)-ones class are known to have a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dihydropyridazin-3-one typically involves the iodination of 2,3-dihydropyridazin-3-one. One common method includes the reaction of 2,3-dihydropyridazin-3-one with iodine in the presence of a base such as potassium carbonate in acetonitrile . The reaction is usually carried out under reflux conditions for about an hour and then cooled to room temperature to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridazinones can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridazinone derivatives with higher oxidation states.
Reduction Products: Reduction can yield dihydropyridazinone derivatives with altered hydrogenation states.
Scientific Research Applications
Chemistry: 5-Iodo-2,3-dihydropyridazin-3-one serves as a valuable intermediate in organic synthesis, enabling the preparation of various substituted pyridazinones with potential pharmacological activities .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives have shown promise in inhibiting specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the development of compounds with specific biological activities, making it a valuable building block in drug discovery and development .
Comparison with Similar Compounds
Pyridazinone: The parent compound, which lacks the iodine atom at the 5-position.
2,3-Dihydropyridazin-3-one: A closely related compound without the iodine substitution.
5-Bromo-2,3-dihydropyridazin-3-one: A similar compound with a bromine atom instead of iodine.
Uniqueness: 5-Iodo-2,3-dihydropyridazin-3-one is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific chemical modifications. This iodine substitution can significantly influence the compound’s pharmacological properties, making it distinct from other pyridazinone derivatives .
Properties
IUPAC Name |
4-iodo-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMMCWOUBWROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586263 | |
Record name | 5-Iodopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825633-94-1 | |
Record name | 5-Iodo-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825633-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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